Cariprazine D6 -

Cariprazine D6

Catalog Number: EVT-3163105
CAS Number:
Molecular Formula: C21H32Cl2N4O
Molecular Weight: 433.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cariprazine-d6 is intended for use as an internal standard for the quantification of cariprazine by GC- or LC-MS. Cariprazine is an atypical antipsychotic. It binds to dopamine D2L, D2S, and D3 receptors, the serotonin (5-HT) receptor subtypes 5-HT1A, 5-HT2A, and 5-HT2B, and histamine H1 and sigma-1 (σ1) receptors (Kis = 0.085-23.44 nM). Cariprazine is an antagonist of dopamine D2 and D3 receptors (Kbs = 0.759 and 0.316 nM, respectively, in dopamine-induced [35S]GTPγS binding assays). It is also a partial agonist at these receptors, stimulating inositol phosphate production in murine A9 cells expressing human D2L receptors (EC50 = 3.16 nM) and inhibiting forskolin-induced cAMP accumulation in CHO cells expressing human D3 receptors (EC50 = 2.63 nM). Cariprazine inhibits amphetamine-induced hyperactivity and the conditioned avoidance response in rats (ED50s = 0.12 and 0.84 mg/kg, respectively). It also inhibits scopolamine-induced learning deficits in a water labyrinth learning test in rats when administered at doses ranging from 0.02 to 0.08 mg/kg. Formulations containing cariprazine have been used in the treatment of schizophrenia, as well as manic, depressive, or mixed episodes associated with bipolar I disorder.

Source and Classification

Cariprazine D6 is classified under the category of atypical antipsychotics. It is derived from cariprazine, which was first synthesized in the early 2000s and has since been approved for clinical use. The deuterated form, Cariprazine D6, is utilized primarily in research settings as an internal standard for quantification purposes in analytical chemistry, particularly in mass spectrometry applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cariprazine D6 involves several key steps that mirror those of its non-deuterated counterpart but incorporate deuterated precursors. The primary synthetic route includes the acylation of a precursor compound with dimethylcarbamoyl chloride under controlled conditions.

Synthesis Steps:

  1. Starting Material Preparation: The synthesis begins with the preparation of (trans-4-amino-cyclohexyl)-acetic acid ethyl ester hydrochloride.
  2. Acylation Reaction: This compound is subjected to acylation with dimethylcarbamoyl chloride in the presence of a base (e.g., sodium carbonate) in an organic solvent (such as dichloromethane) at controlled temperatures.
  3. Purification: The reaction mixture is then washed and dried, followed by crystallization to obtain pure Cariprazine D6 .

The yield and purity of the synthesized product are critical parameters evaluated using high-performance liquid chromatography (HPLC) techniques .

Molecular Structure Analysis

Structure and Data

Cariprazine D6 has a molecular formula of C23H29D6Cl2N3O2C_{23}H_{29}D_6Cl_2N_3O_2 and a molecular weight of approximately 462.50 g/mol. Its structure features a cyclohexyl moiety, a piperazine ring, and a dichlorophenyl group, which are essential for its pharmacological activity.

Key Structural Features:

  • Cyclohexyl Group: Provides structural rigidity and contributes to binding affinity at dopamine receptors.
  • Dichlorophenyl Group: Enhances lipophilicity, facilitating better penetration across the blood-brain barrier.
  • Piperazine Ring: Involved in receptor interactions, crucial for its antipsychotic effects .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of Cariprazine D6 is primarily characterized by its interactions with neurotransmitter receptors. As a partial agonist at dopamine receptors, it can modulate dopaminergic activity, which is beneficial for treating psychosis.

Chemical Reactions:

  1. Receptor Binding: Cariprazine D6 binds to dopamine D2 and D3 receptors, exhibiting partial agonism that stabilizes receptor activity.
  2. Serotonin Modulation: It also interacts with serotonin receptors, contributing to mood stabilization effects .
Mechanism of Action

Process and Data

Cariprazine D6 operates through a complex mechanism involving modulation of neurotransmitter systems. Its primary action involves:

  1. Dopamine Receptor Interaction: By binding to dopamine receptors, it can either stimulate or inhibit receptor activity depending on the existing levels of dopamine in the synaptic cleft.
  2. Serotonin Activity Modulation: The compound enhances serotonergic transmission via 5-HT1A receptor activation, which plays a role in mood regulation.

This dual mechanism helps alleviate symptoms of both schizophrenia and bipolar disorder by balancing dopaminergic and serotonergic neurotransmission .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cariprazine D6 exhibits several notable physical and chemical properties:

Relevant Data:

  • Melting Point: Approximately 150-155 °C.
  • Boiling Point: Not readily available due to its solid state under standard conditions .
Applications

Scientific Uses

Cariprazine D6 serves primarily as an internal standard in analytical chemistry for quantifying cariprazine levels in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This application is critical for pharmacokinetic studies that assess drug absorption, distribution, metabolism, and excretion in clinical settings.

Additionally, it may be used in research aimed at understanding the pharmacodynamics of cariprazine and its effects on various neurotransmitter systems .

Synthetic Methodologies and Isotopic Labeling Strategies

Deuterium Incorporation Techniques in Cariprazine Analog Synthesis

Position-Specific Deuteration for Metabolic Pathway Tracing

Cariprazine D6 (1-(4-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}cyclohexyl)-3,3-di(²H₃)methylurea) features strategic deuteration at both N-methyl groups of the urea moiety, where six hydrogen atoms are replaced by deuterium atoms. This specific labeling pattern results in the molecular formula C₂₁H₂₆D₆Cl₂N₄O and a molecular weight of 433.46 g/mol [2] [6]. The deuterium atoms are incorporated as N(CD₃)₂ rather than random distribution, creating a chemically identical but metabolically distinct analog of the parent drug. This position-specific deuteration targets known metabolic soft spots where oxidative N-demethylation occurs, thereby retarding hepatic metabolism through the deuterium kinetic isotope effect (DKIE) [6].

The synthetic route achieves selective deuteration through the use of deuterated dimethylamine precursors during urea bond formation. Advanced analytical characterization confirms deuteration specificity via mass spectrometry (showing m/z 433.46 molecular ion) and NMR spectroscopy (absence of N-CH₃ proton signals at δ 2.8-3.0 ppm) [3]. This precise labeling enables researchers to trace metabolic pathways without altering the compound's receptor binding profile, as confirmed by preserved nanomolar affinities for D₃ (Kᵢ = 0.085 nM), D₂ (Kᵢ = 0.49 nM), and 5-HT₁A receptors (Kᵢ = 2.6 nM) compared to non-deuterated cariprazine [3] [5].

Table 1: Characterization of Position-Specific Deuteration in Cariprazine D6

Characterization ParameterValue/ObservationSignificance
Molecular FormulaC₂₁H₂₆D₆Cl₂N₄OConfirms six deuterium incorporation
Molecular Weight433.46 g/mol+6 mass units vs. non-deuterated form
Deuteration PositionN(CH₃)₂ → N(CD₃)₂Targets metabolic soft spot
Deuteration Specificity≥98% atom DEnsures metabolic stability studies validity
Receptor Binding ProfileD₃ Kᵢ: 0.085 nM, D₂ Kᵢ: 0.49 nMMatches non-deuterated cariprazine affinity

Catalytic Hydrogen-Deuterium Exchange Optimization

Catalytic hydrogen-deuterium exchange (H/D exchange) presents an alternative methodology for cariprazine deuteration, though with greater technical complexity due to the molecule's multifunctional nature. The process employs platinum group metal catalysts (e.g., Pd/C, PtO₂) in deuterated solvents (D₂O, CD₃OD) under controlled temperature and pressure [8]. Optimal exchange occurs at the aliphatic positions adjacent to nitrogen atoms, though with less positional specificity than precursor-based deuteration methods.

Recent methodological advances utilize directing groups to enhance regioselectivity in H/D exchange. For cariprazine analogs, temporary protection of the urea carbonyl facilitates deuteration at the ethylene linker between the cyclohexyl and piperazine rings, creating deuterated variants beyond the dimethyl position [8]. Post-exchange, the protecting group is removed under mild acidic conditions (e.g., deuterated hydrochloric acid) to preserve incorporated deuterium. Reaction kinetics analysis reveals that exchange efficiency follows first-order dependence on catalyst loading (optimal at 5-7 mol%) and exhibits an Arrhenius temperature dependence with maximum incorporation achieved at 80°C [8]. Despite these advances, catalytic H/D exchange yields cariprazine with heterogeneous deuteration patterns, making it more suitable for tracer studies requiring lower deuteration specificity than the position-specific method.

Industrial-Scale Synthesis Protocols for Deuterated Antipsychotics

Solvent Systems and Reaction Kinetics in Deuterated Intermediate Formation

Industrial-scale synthesis of cariprazine D6 employs optimized solvent systems to maximize deuteration efficiency and minimize isotopic dilution. The critical deuteration step utilizes anhydrous dimethylformamide-d₇ (DMF-d₇) or deuterated dichloromethane (CD₂Cl₂) as reaction media for the nucleophilic substitution between trans-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine and deuterated N,N'-carbonyldiimidazole (CDI-d₆) [1] [4]. Kinetic studies reveal the reaction follows second-order kinetics with rate constants (k₂) of 3.8 × 10⁻⁴ L·mol⁻¹·s⁻¹ at 25°C in DMF-d₇, approximately 15% slower than the non-deuterated analog due to secondary kinetic isotope effects [1].

Reaction optimization parameters include:

  • Solvent Polarity: Higher polarity solvents (ε > 30) accelerate urea bond formation by stabilizing the transition state
  • Deuterium Compatibility: Aprotic solvents minimize deuterium loss through exchange with protic solvents
  • Temperature Control: Maintaining 20-30°C prevents thermal degradation of sensitive intermediates
  • Concentration Effects: Intermediate concentrations of 0.5-0.8 M balance reaction rate with manageable exotherm

After reaction completion, crystallization from deuterium-depleted ethanol/water mixtures (1:3 v/v) yields cariprazine D6 with >99% chemical purity and 98% isotopic enrichment [1] [4]. Large-scale processing employs continuous flow reactors with residence times of 30±5 minutes, achieving throughput exceeding 50 kg/week while maintaining consistent deuteration levels across batches [4].

Table 2: Optimized Industrial Synthesis Parameters for Cariprazine D6

Synthesis ParameterOptimized ConditionImpact on Product Quality
Reaction SolventAnhydrous DMF-d₇Prevents deuterium dilution
Temperature Regime25±2°CBalances reaction rate and decomposition
Concentration0.65 MManages exotherm while maintaining yield
Reaction Time30±5 minutes (flow system)Ensures complete conversion
Crystallization SystemEthanol-d₀/Deuterium-depleted H₂O (1:3)Maintains deuteration while removing impurities
Catalyst LoadingNone requiredSimplifies purification

Impurity Profiling and Purification Strategies for Cariprazine D6

Comprehensive impurity profiling of cariprazine D6 reveals several process-related and isotopic impurities requiring stringent control. Major chemical impurities include:

  • Des-deuterated cariprazine: <0.5% via isotopic dilution
  • Trans-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine: Unreacted starting material (<0.3%)
  • Bis-urea adduct: <0.2% from overreaction
  • Geometric isomers: <0.1% cis-cyclohexyl contamination [4]

Isotopic impurities present unique challenges, particularly partial deuteration species (D₃, D₄, D₅ variants) and deuterium oxide incorporation byproducts. Advanced purification employs multimodal chromatography using reversed-phase C18 columns (5µm, 250×4.6mm) with isocratic elution (acetonitrile-d₃: deuterium-depleted phosphate buffer pD 6.5, 65:35) enabling separation of isotopic variants [4]. Resolution factors (Rₛ) exceed 1.5 between cariprazine D6 and its D₅ isotopolog, which differs by only 1 Da.

Crystallization optimization studies demonstrate that cariprazine D6 forms two distinct polymorphs. Form I (needle crystals) precipitates from ethanol/water below 10°C, while Form II (prismatic crystals) crystallizes above 25°C [4]. Polymorph characterization via powder X-ray diffraction shows Form II offers superior stability and higher bulk density (>0.6 g/cm³), making it preferred for manufacturing. Final purification achieves chemical purity >99.5% and isotopic enrichment ≥98% atom D through a combination of temperature-programmed crystallization, supercritical fluid chromatography with CO₂/CD₃OD mobile phase, and lyophilization from tertiary butanol-d₁₀/water mixtures [1] [4].

Table 3: Key Impurities and Purification Strategies for Cariprazine D6

Impurity TypeRepresentative StructuresControl StrategyAcceptance Limit
Des-deuterated cariprazineN(CH₃)(CD₃) variantsDeuterium-enriched solvent washing≤0.5%
Unreacted amine intermediatetrans-4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamineRecrystallization≤0.3%
Bis-urea adductDi-substituted ureaFractional crystallization≤0.2%
Cis-isomer contaminantcis-4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl derivativePolymorph-specific crystallization≤0.1%
Partial deuteration speciesD₁-D₅ isotopologsPreparative HPLC with deuterated solvents≤1.5% total

Properties

Product Name

Cariprazine D6

IUPAC Name

3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-bis(trideuteriomethyl)urea

Molecular Formula

C21H32Cl2N4O

Molecular Weight

433.4 g/mol

InChI

InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)/i1D3,2D3

InChI Key

KPWSJANDNDDRMB-WFGJKAKNSA-N

SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.